molecular formula C28H20N2OS B2498253 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 324061-25-8

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2498253
CAS RN: 324061-25-8
M. Wt: 432.54
InChI Key: XORIRLKWZBYXRB-UHFFFAOYSA-N
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Description

The compound “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” belongs to a class of compounds known as diphenylthiazol derivatives . These compounds are often used in scientific research due to their intriguing properties, making them valuable for drug development, organic synthesis, and material science advancements.


Synthesis Analysis

Diphenylthiazol derivatives can be synthesized using the Hantzsch method . This three-step reaction involves the synthesis of the compound at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .


Chemical Reactions Analysis

The chemical reactions of these compounds involve Suzuki-coupling and demethylation reactions . The reactions occur in moderate to excellent yields .

Scientific Research Applications

Antimicrobial Agents

Thiazole derivatives, including the compound , have been found to exhibit considerable inhibition against bacteria such as Escherichia coli and Staphylococcus aureus . This makes them potential candidates for the development of new antimicrobial agents.

Antitumor Agents

Some derivatives of the compound have shown excellent cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM . This suggests that they could be used in the development of new antitumor agents.

Fluorophores in OLEDs

The compound has been used in the construction of D3-A star-shaped triazole and triazine derivatives, which have shown both TADF (Thermally Activated Delayed Fluorescence) activity and AIEE (Aggregation-Induced Emission Enhancement) characteristics . This makes them potential candidates for use as fluorophores in organic light-emitting diodes (OLEDs).

Chemical Synthesis

The compound has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . This suggests its potential use in various chemical synthesis processes.

Antihelmintic Agents

Thiazole derivatives have been found to exhibit antihelmintic activity . This suggests that the compound could be used in the development of new antihelmintic agents.

Anti-inflammatory Agents

Imidazole derivatives, which share a similar structure to thiazole derivatives, have been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory agents.

Mechanism of Action

While the exact mechanism of action for “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” is not known, similar compounds have shown good binding affinity against S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9) in in silico studies .

Future Directions

The future directions in the research of these compounds could involve exploring their potential in drug discovery, especially considering their antimicrobial and anti-inflammatory activities . Further studies could also focus on overcoming the challenge of microbial multidrug resistance .

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIRLKWZBYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

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